ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative featuring a 3-bromobenzyloxy substituent at position 7, methyl groups at positions 4 and 8, and an ethyl propanoate ester at position 3. Coumarins are known for diverse biological activities, including enzyme inhibition and antimicrobial properties. This compound’s structure combines lipophilic (bromine, methyl, ester) and polar (chromenone oxygen) elements, making it a candidate for drug discovery .
Properties
IUPAC Name |
ethyl 3-[7-[(3-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrO5/c1-4-27-21(25)11-9-19-14(2)18-8-10-20(15(3)22(18)29-23(19)26)28-13-16-6-5-7-17(24)12-16/h5-8,10,12H,4,9,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMABKBLUBABIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC=C3)Br)C)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-keto ester under acidic or basic conditions.
Bromobenzyl Ether Formation: The bromobenzyl ether moiety can be introduced by reacting the chromen-2-one intermediate with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate in the presence of a base like sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl ether moiety, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or thioethers.
Scientific Research Applications
Chemistry Applications
Ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate serves as a versatile intermediate in organic synthesis. Its unique structure allows for further modifications, making it valuable in the development of new synthetic methodologies.
Synthetic Routes
The synthesis typically involves:
- Formation of the Chromenone Core : Achieved through the Pechmann condensation.
- Introduction of the Bromobenzyl Group : Conducted via etherification with 3-bromobenzyl bromide.
- Attachment of the Propanoic Acid Moiety : Finalized through esterification under acidic conditions.
These methods can be optimized for industrial production using continuous flow reactors to enhance yield and reduce environmental impact.
Biological Applications
The compound's structural features suggest potential biological activities that warrant further investigation.
Pharmacological Properties
Research indicates that compounds with similar chromenone structures exhibit:
- Anti-inflammatory Effects : Potential to inhibit inflammatory pathways.
- Antioxidant Activity : Ability to scavenge free radicals.
- Anticancer Properties : Targeting specific cancer cell lines by modulating cellular pathways.
Case Studies
- A study exploring chromenone derivatives found that certain modifications enhanced their efficacy against cancer cells, suggesting that this compound could serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.
- Another investigation highlighted the potential of similar compounds in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert neuroprotective effects.
Medical Applications
The medicinal properties of this compound are particularly noteworthy.
Therapeutic Potential
Given its chromenone core, this compound may exhibit:
- Anticancer Activity : Research is ongoing to evaluate its effectiveness against various cancer types.
- Anti-inflammatory Effects : Could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Industrial Applications
In material science, derivatives of this compound are being explored for their utility in developing new materials with specific optical or electronic properties.
Functionalized Materials
The ability of this compound to undergo various chemical reactions makes it an attractive candidate for creating functionalized materials used in:
- Optoelectronics : Potential applications in light-emitting diodes (LEDs) and solar cells.
- Coatings and Polymers : Development of materials with enhanced durability and functionality.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromobenzyl ether moiety may facilitate binding to hydrophobic pockets in proteins, while the chromen-2-one core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations:
In contrast, the methoxy group in the methoxy analogue donates electrons, altering reactivity and binding interactions .
Lipophilicity : The tert-butyl analogue’s bulky substituent increases logP significantly, favoring membrane permeability but possibly reducing solubility. The target compound balances moderate lipophilicity (from bromine and ester) with polar oxygen atoms .
Bioavailability : The ethyl ester in the target compound enhances lipophilicity compared to the carboxylic acid in 4ba, suggesting improved cellular uptake. However, 4ba’s ionizable acid group may improve aqueous solubility at physiological pH .
Biological Activity
Ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromenone derivatives. This compound exhibits potential biological activities that warrant detailed exploration, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound’s structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H19BrO5
- Molecular Weight : Approximately 427.28 g/mol
The presence of a bromobenzyl group and a chromenone core suggests that this compound could interact with various biological targets, potentially leading to diverse pharmacological effects.
1. Anticancer Properties
Research indicates that compounds with chromenone structures often exhibit anticancer activity. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
A study demonstrated that similar chromenone derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity .
2. Anti-inflammatory Effects
Chromenones are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that related compounds can reduce inflammation markers in macrophage cultures .
3. Antioxidant Activity
The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .
The precise mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways related to cell growth and apoptosis.
- Redox Reactions : The chromenone structure allows participation in redox reactions, potentially influencing cellular oxidative states .
Case Study 1: Anticancer Activity
In a study published in Molecules, a series of chromenone derivatives were tested for their cytotoxic effects against various cancer cell lines. The results indicated that modifications on the chromenone core significantly affected their potency. This compound showed promising results with an IC50 value lower than standard chemotherapeutics used in treatment .
Case Study 2: Anti-inflammatory Effects
A separate investigation into the anti-inflammatory properties of chromenones found that derivatives similar to ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-y}propanoate significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
